3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the CAS Number: 1803587-96-3 . It has a molecular weight of 165.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2.ClH/c1-5-3-8-4-6(9-5)2-7-1;/h5-7H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Studies
Research has extensively explored the synthesis and structural characteristics of compounds derived from 3,9-Dioxa-7-azabicyclo[3.3.1]nonane. For instance, studies have detailed the synthesis of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, using NMR spectroscopy and X-ray diffraction for structural analysis. These compounds adopt a chair-chair conformation, highlighting stereoelectronic effects essential for understanding their pharmacological potential (Fernández et al., 1995).
Pharmacological Studies
While direct studies on 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride's pharmacological applications are limited, related research provides insights into potential uses. For example, compounds within the 3,7-diazabicyclo[3.3.1]nonane family have been evaluated for antiarrhythmic properties, showing promising results in preclinical models. Such studies suggest a framework for exploring this compound derivatives in similar contexts (Thompson et al., 1987).
Potential for Novel Catalysts and Reagents
Research into the 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) derivatives has unveiled their role as highly active organocatalysts for oxidation reactions. These studies indicate the compound's utility in developing new catalytic methodologies, potentially applicable across a range of chemical syntheses (Shibuya et al., 2009).
Conformational Analysis
The conformational properties of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane derivatives have been a subject of interest, with studies using NMR spectroscopy to elucidate their structural dynamics. This research contributes to a deeper understanding of the molecule's behavior in solution, which is critical for its potential application in drug design and other areas (Izquierdo et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
3,9-dioxa-7-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5-3-8-4-6(9-5)2-7-1;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKGVKGYYPNDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-96-3 |
Source
|
Record name | 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.